

An In-depth Technical Guide to the Physical and Chemical Properties of Agrocybenine

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Compound of Interest

Compound Name: Agrocybenine

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Abstract

Agrocybenine, a structurally unique alkaloid isolated from the mushroom *Agrocybe cylindracea*, presents a compelling subject for natural product research. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Agrocybenine**. Due to the limited availability of extensive public data, this document synthesizes information from primary literature and chemical databases to serve as a foundational resource. This guide clarifies the distinction between **Agrocybenine** and the frequently confused antifungal peptide, Agrocybin, also found in *Agrocybe* species. Included are tabulated summaries of its properties, a detailed account of its isolation, and a discussion on its chemical structure. At present, detailed experimental protocols for its synthesis and comprehensive studies on its biological activity and mechanism of action are not widely available in the public domain.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery and development. Fungi, in particular, are prolific producers of a diverse array of bioactive secondary metabolites. The genus *Agrocybe* has been identified as a source of various interesting compounds, including the alkaloid **Agrocybenine**. This document aims to provide a detailed technical overview of the physical and chemical properties of **Agrocybenine**,

distinguishing it from other compounds isolated from the same genus and providing a clear, consolidated reference for researchers.

Physical and Chemical Properties

Agrocycbenine is a small molecule with the molecular formula $C_{12}H_{18}N_2O$.^[1] Its IUPAC name is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.^[1] It is classified as a pyrrolopyridine, a class of heterocyclic compounds containing a fused pyrrole and pyridine ring system.

Table 1: Physical and Chemical Properties of **Agrocycbenine**

Property	Value	Source
Molecular Formula	$C_{12}H_{18}N_2O$	PubChem ^[1]
Molecular Weight	206.28 g/mol	PubChem ^[1]
IUPAC Name	2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one	PubChem ^[1]
CAS Number	178764-92-6	PubChem
Appearance	Not Reported	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Not Reported	-
XLogP3	1.9	PubChem (Computed)
Topological Polar Surface Area	41.6 Å ²	PubChem (Computed)

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in public databases. The XLogP3 and Topological Polar Surface Area are computed properties and provide an indication of the molecule's lipophilicity and polarity, respectively.

Spectroscopic Data

The structure of **Agrocybenine** was elucidated primarily through spectroscopic methods, with a particular emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Summary of Spectroscopic Methods Used for Structure Elucidation

Spectroscopic Technique	Application	Reference
^1H -NMR	Determination of proton environment and connectivity.	Koshino et al., 1996
^{13}C -NMR	Determination of the carbon skeleton.	Koshino et al., 1996
^{15}N -NMR	Elucidation of the nitrogen-containing heterocyclic core.	Koshino et al., 1996
HMBC (Heteronuclear Multiple Bond Correlation)	Determination of long-range C-H correlations to establish the connectivity of the molecular fragments.	Koshino et al., 1996
HMQC (Heteronuclear Multiple Quantum Coherence)	Determination of direct C-H correlations.	Koshino et al., 1996
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	Koshino et al., 1996
Infrared (IR) Spectroscopy	Identification of functional groups.	Koshino et al., 1996
Ultraviolet-Visible (UV-Vis) Spectroscopy	Analysis of electronic transitions within the molecule.	Koshino et al., 1996

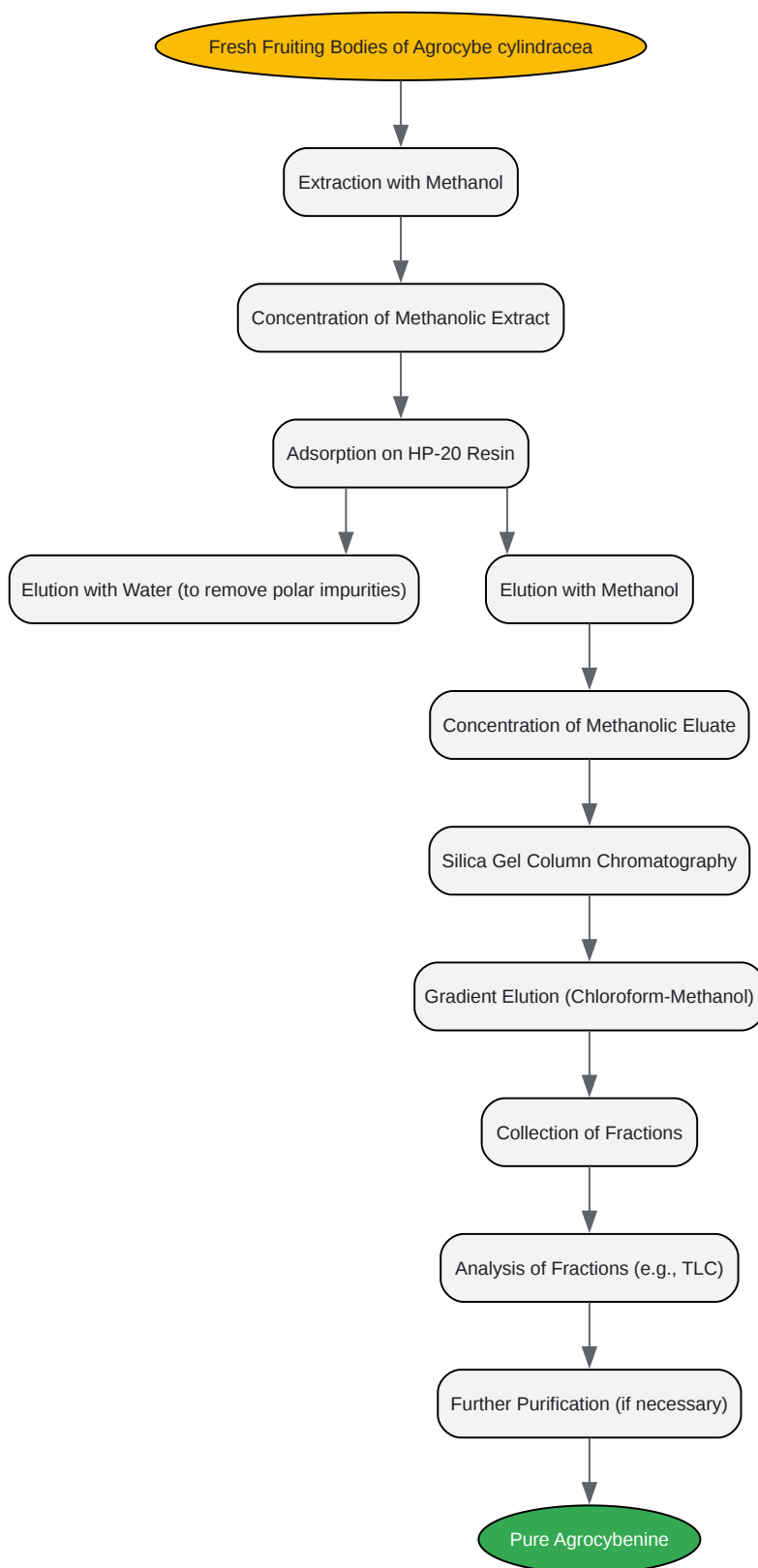
Note: The specific spectral data (chemical shifts, coupling constants, peak intensities, etc.) from the original 1996 publication by Koshino et al. are not widely available in public databases. Accessing the original publication is recommended for detailed analysis.

Experimental Protocols

Isolation of **Agrocybenine** from *Agrocybe cylindracea*

The foundational work on **Agrocybenine** described its isolation from the fresh fruiting bodies of the Korean mushroom *Agrocybe cylindracea*. The general procedure is outlined below, based on the available information.

Experimental Workflow for **Agrocybenine** Isolation



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Caption: A generalized workflow for the isolation of **Agrocybenine**.

Methodology:

- **Extraction:** Fresh fruiting bodies of *Agrocybe cylindracea* (2 kg) were extracted with methanol (MeOH).
- **Initial Cleanup:** The methanolic extract was concentrated and then subjected to column chromatography on a Diaion HP-20 resin. The column was first washed with water to remove highly polar compounds.
- **Elution:** The desired compounds were then eluted from the HP-20 resin with methanol.
- **Silica Gel Chromatography:** The concentrated methanolic eluate was further purified by silica gel column chromatography.
- **Gradient Elution:** A chloroform-methanol (CHCl₃-MeOH) gradient was used to elute the compounds from the silica gel column.
- **Isolation:** Fractions containing **Agrocybenine** were identified and combined to yield the pure compound.

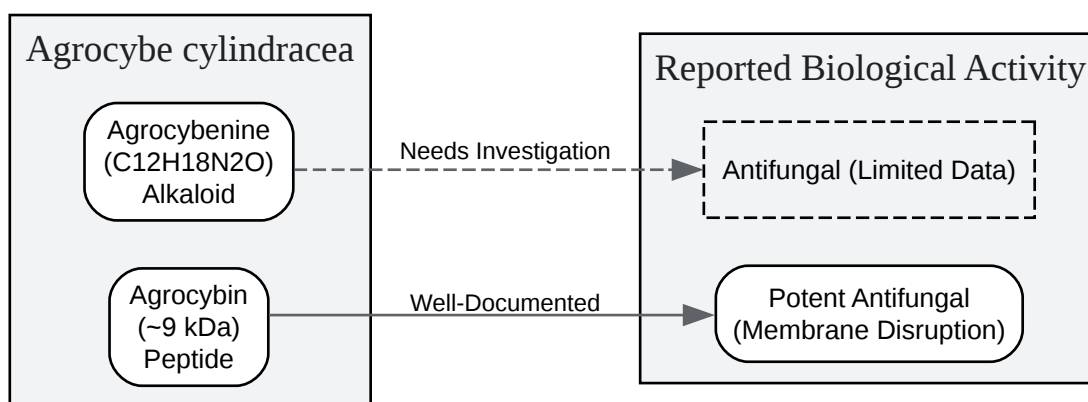
Note: This protocol is a summary based on available literature. For precise details of solvent ratios, column dimensions, and yields, consulting the original publication by Koshino et al. (1996) is essential.

Biological Activity and Signaling Pathways

There is a significant and persistent confusion in scientific literature and databases between **Agrocybenine**, the small molecule alkaloid (C₁₂H₁₈N₂O), and Agrocybin, a 9 kDa antifungal peptide also isolated from *Agrocybe cylindracea*. Most of the reported antifungal activity, including mechanistic details like cell membrane disruption, pertains to Agrocybin.

While some sources anecdotally mention antifungal activity for **Agrocybenine**, there is a lack of detailed, publicly available studies on its specific biological activities, mechanism of action, and any signaling pathways it may modulate. Further research is required to elucidate the pharmacological profile of this unique alkaloid.

Logical Relationship Clarifying Compound Identity



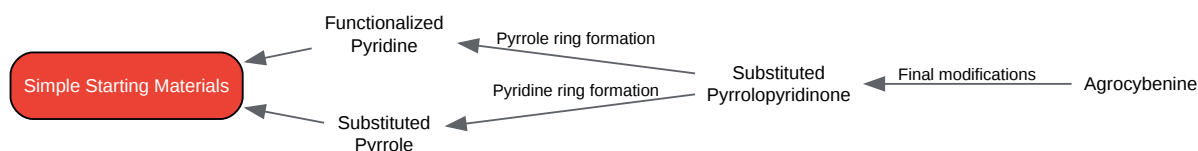
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Caption: Distinction between **Agrocybenine** and Agrocybin.

Synthesis

A specific, detailed total synthesis of **Agrocybenine** (2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one) has not been widely reported in the chemical literature. The synthesis of the dihydropyrrolo[3,2-b]pyridine core is a complex challenge in heterocyclic chemistry. General synthetic strategies for related pyrrolopyridine systems often involve multi-step sequences.

Hypothetical Retrosynthetic Analysis



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Caption: A conceptual retrosynthetic approach to **Agrocybenine**.

Potential synthetic routes could involve the construction of the pyridine ring onto a pre-existing pyrrole moiety or vice versa. The high degree of methylation on the **Agrocybenine** scaffold

presents a significant synthetic challenge that would need to be addressed through the careful selection of starting materials and reaction conditions.

Conclusion

Agrocybenine is a unique alkaloid from *Agrocybe cylindracea* with a well-defined chemical structure. This guide has consolidated the available physical, chemical, and spectroscopic information to provide a clear reference for the scientific community. It is crucial to distinguish **Agrocybenine** from the peptide Agrocybin to avoid misinterpretation of biological data. Significant gaps in the publicly available knowledge exist, particularly concerning its experimental physical properties, detailed biological activities, mechanism of action, and total synthesis. Further research into this novel natural product is warranted to explore its full potential in medicinal chemistry and drug development.

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References

- 1. researchgate.net [researchgate.net]
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